molecular formula C14H20OS B472502 1-[4-(Hexylsulfanyl)phenyl]ethanone CAS No. 93570-39-9

1-[4-(Hexylsulfanyl)phenyl]ethanone

Cat. No.: B472502
CAS No.: 93570-39-9
M. Wt: 236.37g/mol
InChI Key: UZTPNKXWQICTGO-UHFFFAOYSA-N
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Description

1-[4-(Hexylsulfanyl)phenyl]ethanone is an acetophenone derivative featuring a hexylsulfanyl (-S-C₆H₁₃) substituent at the para position of the aromatic ring. Its synthesis typically involves coupling reactions of diazonium salts or Claisen-Schmidt condensation, as demonstrated in studies of structurally related compounds . Characterization methods include IR, ¹H NMR, and mass spectrometry, which confirm the presence of the sulfanyl group through distinct spectral shifts (e.g., C-S stretching vibrations in IR near 600–700 cm⁻¹) . The compound serves as a key intermediate in synthesizing chalcones and other pharmacologically relevant derivatives .

Properties

CAS No.

93570-39-9

Molecular Formula

C14H20OS

Molecular Weight

236.37g/mol

IUPAC Name

1-(4-hexylsulfanylphenyl)ethanone

InChI

InChI=1S/C14H20OS/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3

InChI Key

UZTPNKXWQICTGO-UHFFFAOYSA-N

SMILES

CCCCCCSC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Sulfur-Containing Substituents

Compounds with sulfur-based substituents exhibit distinct electronic and steric properties due to the polarizable sulfur atom. Key examples include:

Compound Name Substituent Synthesis Method Key Characteristics/Applications References
1-[4-(Hexylsulfanyl)phenyl]ethanone Hexylsulfanyl Diazonium salt coupling Intermediate for chalcone synthesis
1-(4-(Phenylsulfonyl)piperazin-1-yl)ethanone derivatives Piperazinyl-sulfonyl Condensation with tetrazolylthio groups Antiproliferative activity (melting points: 131–167°C)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-substituted phenyl)ethanones Tetrazolylthio Multi-step condensation Antifungal/antimicrobial potential

Key Observations :

  • Sulfur-containing substituents enhance lipophilicity, influencing bioavailability and membrane permeability in bioactive derivatives .
  • The hexylsulfanyl group in the target compound provides greater alkyl chain flexibility compared to rigid aryl-sulfonyl groups in piperazinyl derivatives .

Nitrogen-Containing Analogs

Nitrogen-based substituents, such as imidazole or piperazine rings, introduce hydrogen-bonding capabilities and modulate electronic effects:

Compound Name Substituent Key Characteristics References
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Imidazolyl Antimicrobial activity via chalcone derivatives
APEHQ ligand (1-(4-diazenylphenyl)-2-(piperazinyl)ethanone) Piperazinyl-diazenyl Forms metal complexes with antifungal activity
Iloperidone metabolites Piperidinyl/benzisoxazolyl Antipsychotic activity; CYP51 enzyme inhibition

Key Observations :

  • Imidazole and piperazine substituents enhance intermolecular interactions, critical for biological target binding .

Oxygen-Containing and Hydroxy-Substituted Analogs

Oxygen-based groups (e.g., methoxy, hydroxy) influence solubility and reactivity:

Compound Name Substituent Key Characteristics References
1-(2-Hydroxy-4-methoxyphenyl)ethanone Hydroxy/methoxy UV-absorbing properties; used in sunscreen formulations
1-[4-(tert-Butyl)phenyl]ethanone tert-Butyl Industrial solvent; high thermal stability
Hydroxyacetophenone derivatives Hydroxy/alkoxy Antioxidant and anti-inflammatory applications

Key Observations :

  • Hydroxy and methoxy groups improve water solubility compared to the hydrophobic hexylsulfanyl group .
  • The tert-butyl group in 1-[4-(tert-butyl)phenyl]ethanone enhances steric bulk, reducing reactivity in condensation reactions relative to the target compound .

Melting Points :

  • Piperazinyl-sulfonyl derivatives (e.g., 7e, 7f): 131–167°C .
  • Safety: The hexylsulfanyl group may pose handling risks (e.g., sulfur-related toxicity), whereas tert-butyl derivatives are classified under UN1224 for safe transport .

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